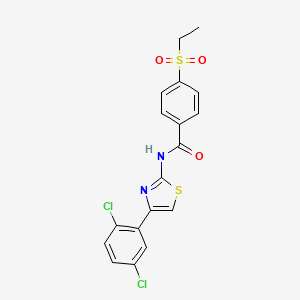

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O3S2/c1-2-27(24,25)13-6-3-11(4-7-13)17(23)22-18-21-16(10-26-18)14-9-12(19)5-8-15(14)20/h3-10H,2H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRJYBAMWCBEAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2,5-dichlorophenyl isothiocyanate with an appropriate amine under reflux conditions.

Coupling Reaction: The thiazole derivative is then coupled with 4-(ethylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced sulfonyl derivatives.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. Initial steps often include the formation of thiazole derivatives followed by the introduction of the ethylsulfonyl group. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar thiazole compounds can inhibit the growth of various bacterial strains including Bacillus subtilis and Escherichia coli. The mechanism often involves interference with bacterial protein synthesis or disruption of cellular processes .

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies suggest that this compound can induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction. Additionally, molecular docking studies have indicated favorable interactions with targets associated with cancer progression .

Acetylcholinesterase Inhibition

Compounds containing thiazole rings have been investigated for their potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase increases acetylcholine levels in the brain, potentially improving cognitive function .

Case Studies

- Antimicrobial Activity Study : A study published in the Chemistry & Biology Interface journal detailed the synthesis of thiazole derivatives and their evaluation against various microbial strains. The results indicated that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MIC) that were promising for further development as antimicrobial agents .

- Anticancer Evaluation : In a study focusing on thiazole derivatives, researchers reported that certain compounds showed significant cytotoxic effects against human cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate the mechanism of action, confirming the potential of these compounds in cancer therapy .

Mechanism of Action

The mechanism of action of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

- N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(propylsulfonyl)benzamide

Uniqueness

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethylsulfonyl group may impart distinct pharmacokinetic properties compared to its analogs.

Biological Activity

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₈H₁₄Cl₂N₂O₃S₂

- Molecular Weight : 441.4 g/mol

- CAS Number : 922816-91-9

This compound exhibits its biological effects primarily through interaction with specific molecular targets involved in cancer cell proliferation and survival. The thiazole moiety plays a crucial role in its activity:

- Inhibition of Cell Proliferation : Studies indicate that compounds containing thiazole rings can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2 .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the S and G2/M phases in various cancer cell lines, indicating its potential to disrupt normal cell division .

- Caspase Activation : Increased levels of caspase 9 have been observed in treated cells, suggesting that the compound activates the intrinsic apoptotic pathway .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.10 | Induces apoptosis via Bax/Bcl-2 modulation |

| HepG2 | 5.36 | Cell cycle arrest at S phase |

| Vero | >50 | Selectivity for cancerous cells |

The selectivity index indicates a promising therapeutic window for this compound, as it exhibits significantly higher cytotoxicity towards cancer cells compared to normal cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. The compound's mechanism may involve disruption of bacterial cell walls or interference with essential metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components. Key observations include:

- Substitution Patterns : The presence of electron-withdrawing groups on the phenyl ring enhances cytotoxicity. For instance, moving substituents from the para to ortho position can result in a significant increase in activity .

- Thiazole Ring Importance : The thiazole ring is essential for maintaining biological activity; modifications that alter its electronic properties can drastically reduce efficacy .

- Lipophilicity : Increasing the lipophilicity of the compound through specific substitutions has been associated with improved membrane permeability and bioavailability .

Case Studies

- In Vivo Studies : In animal models, this compound demonstrated significant tumor regression in xenograft models when administered at optimized doses.

- Clinical Trials : Preliminary clinical trials have indicated favorable outcomes in patients with specific types of tumors, particularly those resistant to conventional therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide?

- Methodological Answer : A common approach involves cyclization reactions and sulfonylation. For example, thiazole ring formation can be achieved via condensation of substituted amines with carbonyl precursors under acidic reflux conditions (e.g., glacial acetic acid in ethanol, as in ). Subsequent sulfonylation of intermediates using reagents like Lawesson’s reagent ( ) or oxidative chlorination ( ) introduces the ethylsulfonyl group. Ultrasonication-assisted coupling with DMAP in dichloromethane improves reaction efficiency for heteroaryl linkages ( ). Post-synthesis purification via column chromatography and recrystallization (e.g., methanol) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Structural validation requires a multi-technique approach:

- IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches near 1350–1150 cm⁻¹, amide C=O near 1650 cm⁻¹).

- NMR (¹H/¹³C) confirms regiochemistry and substituent positions (e.g., thiazole protons at δ 7.5–8.5 ppm, ethylsulfonyl CH₂ at δ 1.3–1.5 ppm).

- Mass spectrometry (LC/MS) verifies molecular weight (e.g., M+H⁺ ion matching C₂₅H₂₀Cl₂N₂O₃S₂; ).

- Elemental analysis ensures stoichiometric purity (C, H, N, S within ±0.4% of theoretical values) .

Q. What preliminary biological activity data exist for this compound?

- Methodological Answer : Antitumor activity is suggested by structural analogs (e.g., 5-phenyl-1,3-thiazole-4-sulfonamides screened against 60 cancer cell lines; ). For antimicrobial screening, derivatives like 1,3,4-thiadiazoles ( ) provide methodological templates. Initial assays should include:

- Cytotoxicity profiling (e.g., MTT assay on HeLa, MCF-7).

- Enzyme inhibition studies (e.g., PFOR enzyme targeting, as seen in thiazole-benzamide analogs; ).

- Dose-response curves to determine IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

- Methodological Answer :

- Substituent variation : Replace the 2,5-dichlorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate receptor binding ().

- Bioisosteric replacement : Substitute the ethylsulfonyl group with sulfonamides ( ) or carboxamides ( ) to enhance solubility or metabolic stability.

- Crystallography : Analyze hydrogen-bonding patterns (e.g., N—H⋯N interactions in thiazole dimers; ) to design analogs with improved packing and bioavailability .

Q. How can contradictory biological data between in vitro and in vivo models be resolved?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Strategies include:

- Metabolic stability assays (e.g., liver microsome incubation to assess CYP450-mediated degradation).

- Plasma protein binding studies (equilibrium dialysis to quantify free drug fraction).

- Formulation optimization : Use PEGylation or liposomal encapsulation ( ) to improve half-life.

- Toxicogenomics : RNA-seq profiling of treated tissues to identify off-target effects .

Q. What mechanistic insights exist for its potential enzyme targets?

- Methodological Answer : The thiazole core may inhibit enzymes via π-π stacking or hydrogen bonding. For example:

- PFOR enzyme inhibition ( ): The amide anion disrupts pyruvate oxidation in anaerobic organisms.

- Kinase targeting ( ): ITK inhibitors with benzamide-thiazole scaffolds block T-cell signaling.

- Molecular docking : Use AutoDock Vina to simulate binding to VEGFR2 or EGFR kinases. Validate with SPR (surface plasmon resonance) for binding kinetics .

Q. How can crystallographic data inform polymorph screening?

- Methodological Answer :

- Single-crystal X-ray diffraction ( ) reveals intermolecular interactions (e.g., C—H⋯O/F bonds) that stabilize specific polymorphs.

- Thermal analysis (DSC/TGA) identifies stable forms under stress conditions.

- Solvent screening : Recrystallize from DMSO, acetonitrile, or ethyl acetate to isolate metastable forms.

- Hirshfeld surface analysis quantifies interaction fingerprints for polymorph prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.